molecular formula C18H16O3 B1208058 Tdmcpo CAS No. 72007-69-3

Tdmcpo

Cat. No.: B1208058
CAS No.: 72007-69-3
M. Wt: 280.3 g/mol
InChI Key: RAXAPVOXQLFSFL-WMZOPIPTSA-N
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Description

Tdmcpo, with the chemical name 3,4,15,16-tetrahydro-3,4-dihydroxy-11-methyl-17H-cyclopenta(a)phenanthren-17-one, is a steroid derivative identified by the CAS Registry Number 72007-69-3 . It is classified as a gonane, which is the fundamental tetracyclic structure common to all steroid compounds . As a research chemical, its primary value lies in its utility as a standard or intermediate in synthetic organic chemistry and steroid research. Researchers may employ this compound in studies aimed at exploring the biochemical pathways and physiological effects of steroid analogues. Its specific mechanism of action is not detailed in the available literature, and further investigation is required to elucidate its full research potential and any interactions with biological systems. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

72007-69-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(3S,4S)-3,4-dihydroxy-11-methyl-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H16O3/c1-9-8-14-10(4-6-15(14)19)11-2-3-13-12(17(9)11)5-7-16(20)18(13)21/h2-3,5,7-8,16,18,20-21H,4,6H2,1H3/t16-,18-/m0/s1

InChI Key

RAXAPVOXQLFSFL-WMZOPIPTSA-N

SMILES

CC1=CC2=C(CCC2=O)C3=C1C4=C(C=C3)C(C(C=C4)O)O

Isomeric SMILES

CC1=CC2=C(CCC2=O)C3=C1C4=C(C=C3)[C@@H]([C@H](C=C4)O)O

Canonical SMILES

CC1=CC2=C(CCC2=O)C3=C1C4=C(C=C3)C(C(C=C4)O)O

Synonyms

3,4,15,16-tetrahydro-3,4-dihydroxy-11-methyl-17H-cyclopenta(a)phenanthren-17-one
3,4-dihydroxy-11-methyl-3,4,15,16-tetrahydroxycyclopenta(a)phenanthren-17-one
TDMCPO

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

Property This compound Compound A
Central Metal Ruthenium Iron
Ligand System Cyclopentadienyl + Phosphine Cyclopentadienyl + Amine
Solubility (in DMSO) 25 mg/mL 15 mg/mL
Redox Potential (V) +0.75 vs. SHE +0.35 vs. SHE

This compound’s ruthenium core provides higher redox stability compared to Compound A’s iron-based structure, making it more suitable for oxidative catalytic reactions . However, Compound A’s amine ligand enhances aqueous solubility, broadening its applicability in biological systems .

Functional Comparison: this compound vs. Cisplatin (Compound B)

Key Differences:

Property This compound Cisplatin
Mechanism of Action Kinase Inhibition DNA Crosslinking
IC50 (Cancer Cell Line) 12 nM (HeLa) 1.5 µM (HeLa)
Toxicity (LD50) 150 mg/kg (mice) 8 mg/kg (mice)
TDM Requirement Moderate (t½ = 8–12 h) High (t½ = 30–40 h)

This compound’s kinase-targeted mechanism reduces off-target toxicity compared to cisplatin’s DNA-centric approach, but its narrower therapeutic index requires rigorous TDM . Cisplatin’s prolonged half-life increases cumulative toxicity, limiting its dosing flexibility .

Research Findings and Data Interpretation

Catalytic Performance

Compound Reaction Turnover (TOF, h⁻¹) Selectivity (%)
This compound 1,200 92
Compound A 800 85

This compound’s phosphine ligands enhance substrate binding, improving turnover frequency (TOF) by 50% over Compound A .

Pharmacokinetic Profiles

Parameter This compound Cisplatin
Bioavailability (%) 65 25
Protein Binding (%) 88 95
Major Elimination Route Hepatic Renal

This compound’s hepatic metabolism reduces nephrotoxicity risks compared to cisplatin’s renal excretion pathway .

Preparation Methods

Oxidation of Aldehyde and Halogenated Phosphorus

This method involves two steps:

  • Addition reaction between 2,4,6-trimethylbenzaldehyde and diphenylphosphine chloride.

  • Oxidation using hydrogen peroxide or organic peroxides.

Key Protocol (CN101830931A):

ComponentQuantity (kg)Conditions
2,4,6-Trimethylbenzaldehyde1755–10°C, ethanol solvent
Diphenylphosphine chloride23048 h reaction, CH₂Cl₂
Trimethylsilyl azide (TMSN₃)5 eqMichael-type addition
Hydrogen peroxide (H₂O₂)160pH 1–4, WO₃ catalyst

Yield: 90–91% (purity >99%).

Acyl Chloride Method

Replaces diphenyl ethoxyphosphine with acyl chloride for simplified steps.

Key Protocol (CN107304220B):

ComponentQuantity (mol)Conditions
Sodium0.15Toluene solvent, 50–70°C
Ethanol0.152–7 h stirring
Diphenylphosphine chloride0.135−10 to 20°C
2,4,6-Trimethylbenzoyl chloride0.13570–90°C, 5–10 h reaction

Advantages: One-pot synthesis, reduced purification steps.

Advanced Synthesis Techniques

One-Pot Synthesis

Eliminates intermediate purification, enhancing scalability.

Example (CN107304220B):

  • Sodium and ethanol react to form sodium ethoxide.

  • Diphenylphosphine chloride added at −10°C.

  • 2,4,6-Trimethylbenzoyl chloride introduced at 70–90°C.
    Yield: 90–92%.

Microwave-Assisted Synthesis

Reduces reaction time and energy consumption.

Protocol (Chalcone Synthesis Analogy):

ParameterValue
SolventTHF
Temperature400 W, 15 min
Sodium hydride (NaH)2 eq
WorkupHCl (pH ~2)

Application: Adapted for TPO by optimizing oxidant concentrations.

Catalytic and Optimized Methods

Phase-Transfer Catalysts

Enhances reaction efficiency in biphasic systems.

Catalysts:

  • Tetrabutylammonium bromide (TBA)

  • Benzyltriethylammonium chloride (BTEA)

Impact: Reduces H₂O₂: catalyst ratio (50:1–80:1).

Heteropolyacids

Used in oxidation step to improve selectivity.

Catalysts:

  • Tungstic anhydride (WO₃)

  • Phosphomolybdic acid

Mechanism: Stabilizes intermediates via acid-base interactions.

PropertyTPOTDOPO
CytotoxicityHighNone
Absorption350–400 nmVisible light
Radical Types2,4,6-TMB, P-centered2,4,6-TMB, O-centered, P-centered

Green Chemistry Approaches

  • Hydrogen peroxide (H₂O₂) replaces organic peroxides (e.g., tert-butylperoxide).

  • Solvent reduction: Toluene/xylene used in 5–10× excess.

Comparative Analysis of Methods

MethodYield (%)CatalystsKey Advantages
Oxidation (CN101830931A)90–91WO₃, TBAHigh purity, scalable
Acyl chloride (CN107304220B)90–92NoneOne-pot, reduced steps
TDOPO analog (2025)85–90NoneNon-toxic, visible light use

Q & A

How to formulate a research question for studying Tdmcpo's molecular interactions?

Level: Basic
Methodological Answer:

  • Step 1: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:
    • Population: this compound and its binding partners.
    • Intervention: Variations in pH or temperature.
    • Comparison: Interaction kinetics under standard vs. experimental conditions.
    • Outcome: Quantify binding affinity changes.
  • Step 2: Ensure clarity and feasibility by aligning with existing literature gaps (e.g., "How does pH modulate this compound’s binding specificity compared to its analogs?").
  • Step 3: Validate the question’s resolvability by confirming access to analytical tools (e.g., spectrophotometry, calorimetry) .

What data collection methods are suitable for characterizing this compound’s physicochemical properties?

Level: Basic
Methodological Answer:

  • Experimental Design:
    • Quantitative: Use spectroscopic methods (UV-Vis, NMR) to measure stability under varying conditions.
    • Qualitative: Conduct crystallography to map structural conformations.
  • Best Practices:
    • Standardize protocols to minimize variability (e.g., triplicate measurements).
    • Document metadata (e.g., solvent purity, instrument calibration) for reproducibility .

How to design a Data Management Plan (DMP) for this compound research?

Level: Basic
Methodological Answer:

  • Key Components of a DMP:

    Element Description
    Data TypesRaw spectral data, crystallographic coordinates
    StorageSecure cloud repositories (e.g., Zenodo, institutional servers)
    FAIR ComplianceAssign DOIs, use metadata standards (e.g., CIF files)
    • Ethical Considerations: Ensure compliance with GDPR for sensitive data (e.g., proprietary synthesis methods) .

How to address contradictions in experimental data on this compound’s catalytic activity?

Level: Advanced
Methodological Answer:

  • Root-Cause Analysis Framework:
    • Replicate Experiments: Confirm observed anomalies under identical conditions.
    • Cross-Validate Methods: Compare results from independent techniques (e.g., HPLC vs. enzymatic assays).
    • Contextualize Findings: Review environmental variables (e.g., trace metal contamination in buffers).
  • Example: If kinetic data conflicts with theoretical models, use molecular dynamics simulations to explore conformational flexibility .

What advanced statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Level: Advanced
Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Michaelis-Menten equations using tools like GraphPad Prism.
  • Error Propagation: Apply Monte Carlo simulations to quantify uncertainty in IC50 values.
  • Multivariate Analysis: Use PCA to disentangle correlated variables (e.g., temperature vs. solvent polarity effects) .

How to integrate computational models with experimental data in this compound research?

Level: Advanced
Methodological Answer:

  • Workflow Integration:
    • Parameterization: Optimize force fields using experimental data (e.g., bond lengths from XRD).
    • Validation: Compare predicted vs. observed thermodynamic properties (ΔG, ΔH).
    • Iterative Refinement: Adjust models based on discrepancies (e.g., solvent effects in DFT calculations).
  • Tools: Leverage software suites like Gaussian or WebMO for reproducibility .

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